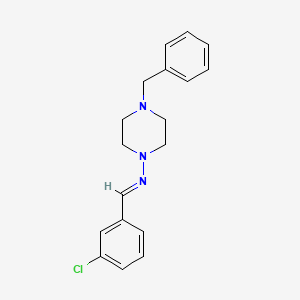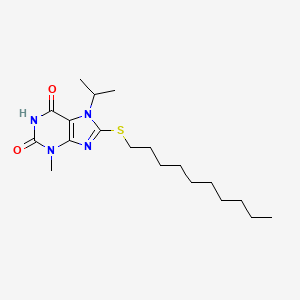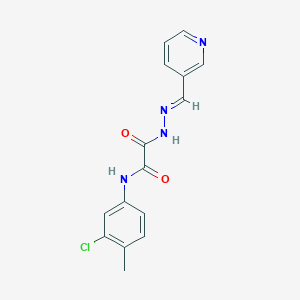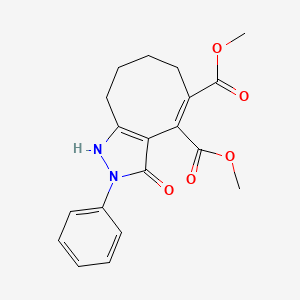![molecular formula C14H10BrCl2NO B11995146 3-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline](/img/structure/B11995146.png)
3-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the third position of the aniline ring and a methoxy group at the second position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline typically involves the reaction of 3-bromoaniline with 3,5-dichloro-2-methoxybenzaldehyde under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-bromoaniline: A simpler analog with a bromine atom at the third position of the aniline ring.
3,5-dichloro-2-methoxyaniline: A related compound with similar substituents on the phenyl ring.
Uniqueness
3-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H10BrCl2NO |
|---|---|
Molecular Weight |
359.0 g/mol |
IUPAC Name |
N-(3-bromophenyl)-1-(3,5-dichloro-2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H10BrCl2NO/c1-19-14-9(5-11(16)7-13(14)17)8-18-12-4-2-3-10(15)6-12/h2-8H,1H3 |
InChI Key |
ALKGSIKAVJOKJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(diphenylmethyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11995075.png)


![N-[1-(4-nitroanilino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B11995090.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995091.png)




![3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11995118.png)



